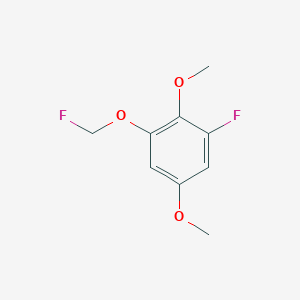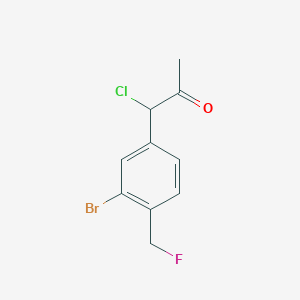
(E)-N-Butyl-1-(2,4,6-tri-tert-butylphenyl)methanimine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- is a complex organic compound that belongs to the class of amines. This compound is characterized by the presence of a butanamine group attached to a phenyl ring substituted with three tert-butyl groups. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- typically involves the reaction of 1-butanamine with a suitable aldehyde or ketone derivative of 2,4,6-tris(1,1-dimethylethyl)phenyl. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include strong bases and solvents like ethanol or methanol.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more advanced techniques such as catalytic hydrogenation or high-pressure reactions. These methods are designed to maximize yield and purity while minimizing production costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert it into simpler amines or hydrocarbons.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Reaction conditions such as temperature, pressure, and solvent choice are crucial in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce simpler amines or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism by which 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to various biochemical and physiological responses, depending on the context in which the compound is used. Detailed studies are required to fully elucidate these mechanisms and their implications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4,6-tri-tert-Butylaniline: This compound shares a similar phenyl ring structure but differs in the attached amine group.
N-methyl-1-propanamine: Another amine with a simpler structure compared to 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]-.
Uniqueness
The uniqueness of 1-Butanamine, N-[[2,4,6-tris(1,1-dimethylethyl)phenyl]methylene]- lies in its specific combination of functional groups and steric hindrance provided by the tert-butyl groups. This makes it a valuable compound for specialized applications where such properties are desired.
Eigenschaften
CAS-Nummer |
102737-67-7 |
|---|---|
Molekularformel |
C23H39N |
Molekulargewicht |
329.6 g/mol |
IUPAC-Name |
N-butyl-1-(2,4,6-tritert-butylphenyl)methanimine |
InChI |
InChI=1S/C23H39N/c1-11-12-13-24-16-18-19(22(5,6)7)14-17(21(2,3)4)15-20(18)23(8,9)10/h14-16H,11-13H2,1-10H3 |
InChI-Schlüssel |
PQVRYCBJNQVHDK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN=CC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B14053385.png)












